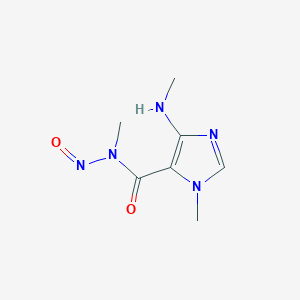

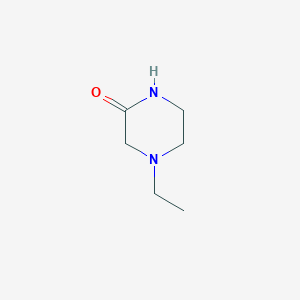

4-Ethylpiperazin-2-one

Overview

Description

The compound 4-Ethylpiperazin-2-one is a derivative of piperazine, which is a chemical structure that forms the backbone of various pharmacologically active compounds. Piperazine derivatives are known for their diverse range of biological activities and are often used in medicinal chemistry for drug development.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, the synthesis of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate involves single crystal X-ray diffraction analyses and crystallizes in the orthorhombic system . Another example is the reductive amination of chromen-2-one with different substituted aromatic aldehydes to produce novel 4-benzylpiperazin-1-yl derivatives . Additionally, a practical synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid has been reported, which is a key precursor for imatinib, demonstrating the importance of piperazine derivatives in pharmaceutical synthesis .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using various spectroscopic techniques. For example, the crystal structure of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was determined using X-ray crystallography to establish the conformation of the molecule . Similarly, the structure of 5-Methyl-3,3-bis(4-methylpiperazin-1-yl)-1-[2-(4-methylpiperazin-1-yl)ethyl]indolin-2-one was characterized, showing that each piperazine ring adopts a chair conformation .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions. For instance, the preparation of oxidized derivatives of 1-ethylsulfonyl-4-ethylpiperazine involved the introduction of carboxymethyl and hydroxyethyl groups into the piperazine ring . This demonstrates the chemical versatility of piperazine derivatives and their potential for modification to achieve desired pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are crucial for their function as pharmaceutical agents. The dielectric properties of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate were investigated, revealing a structural phase transition around 373 K . The antimicrobial activity of novel 4-benzylpiperazin-1-yl derivatives was evaluated, showing significant antibacterial and antifungal activity . Furthermore, the binding properties and receptor docking of 4-halo-6-[2-(4-arylpiperazin-1-yl)ethyl]-1H-benzimidazoles were studied, indicating potential antipsychotic properties .

Scientific Research Applications

1. Analytical Chemistry and Drug Analysis

A study by Nene, Anjaneyulu, and Rajagopalan (1998) demonstrates the use of 4-ethylpiperazin-2-one as an internal standard in the gas chromatography procedure for the quantitative determination of Diethylcarbamazine in blood samples. This highlights its role in enhancing the accuracy and precision of analytical methods in pharmacokinetics and drug analysis (Nene, Anjaneyulu, & Rajagopalan, 1998).

2. Synthesis of Medicinally Relevant Compounds

Bugaenko, Yurovskaya, and Karchava (2017) discussed the synthesis of N-(2-pyridyl)-N'-ethylpiperazines, which are important structural motifs in various medicinally relevant compounds. This research underscores the utility of 4-ethylpiperazin-2-one derivatives in the creation of complex molecules with potential therapeutic applications (Bugaenko, Yurovskaya, & Karchava, 2017).

3. Antimicrobial Activity

A study by Temiz-Arpaci et al. (2021) on benzoxazole derivatives, which include 4-ethylpiperazine-1-yl groups, revealed their promising antimicrobial activities. This indicates the potential of 4-ethylpiperazin-2-one derivatives in developing new antimicrobial agents (Temiz-Arpaci et al., 2021).

4. Neuropharmacology

The study by Pytka et al. (2015) explored the antidepressant and anxiolytic-like effects of phenylpiperazine derivatives, which includes 4-ethylpiperazin-2-one, in animal models. This research highlights its relevance in the development of new therapeutic agents for mental health conditions (Pytka et al., 2015).

5. Material Science

In material science, a study by Dhieb et al. (2015) on the synthesis of a new hybrid material involving 1-ethylpiperazine-1,4-diium tetrachlorocadmate showcases the use of 4-ethylpiperazin-2-one derivatives in creating new materials with potential applications in various industries (Dhieb et al., 2015).

properties

IUPAC Name |

4-ethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-8-4-3-7-6(9)5-8/h2-5H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOVTXAOQZOBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylpiperazin-2-one | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

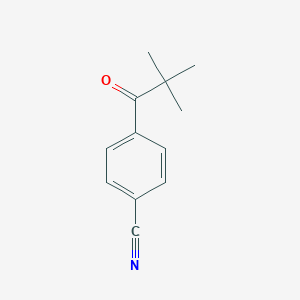

![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)